N-benzyl-1-ethyl-N-(2-phenylethyl)piperidin-4-amine
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Overview
Description
N-benzyl-1-ethyl-N-(2-phenylethyl)piperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives. This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties. The presence of the benzyl and phenylethyl groups in its structure contributes to its unique chemical and pharmacological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-ethyl-N-(2-phenylethyl)piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the Ethyl Group: The ethyl group can be added through an alkylation reaction using ethyl bromide and a strong base.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-ethyl-N-(2-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethyl groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-1-ethyl-N-(2-phenylethyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex piperidine derivatives and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-1-ethyl-N-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The presence of the benzyl and phenylethyl groups enhances its binding affinity and potency.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine core structure.
Alfentanil: Another fentanyl analog with rapid onset and short duration of action.
Sufentanil: A highly potent fentanyl derivative used in anesthesia.
Uniqueness
N-benzyl-1-ethyl-N-(2-phenylethyl)piperidin-4-amine is unique due to the specific combination of benzyl, ethyl, and phenylethyl groups, which confer distinct pharmacological properties. Its structural modifications result in different receptor binding profiles and metabolic pathways compared to other fentanyl analogs.
Properties
IUPAC Name |
N-benzyl-1-ethyl-N-(2-phenylethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-2-23-16-14-22(15-17-23)24(19-21-11-7-4-8-12-21)18-13-20-9-5-3-6-10-20/h3-12,22H,2,13-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHFRCDCOPIEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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